Norswertianin

Antioxidant Free Radical Scavenging Oxidative Stress

Differentiation therapy research requires precise bioactive agents. Crude extracts or glycosylated analogs introduce unacceptable variability in mechanistic studies. • **Key bioactivity**: Induces G2/M cell cycle arrest and glial/neuronal differentiation in U251 GBM cells (12.5-50 µM) via Akt/mTOR-dependent autophagic pathway. • **Antioxidant benchmark**: Radical scavenging exceeds BHT and α-tocopherol in chemiluminescent assays. • **Supply advantage**: Production scalable via chitosan elicitation (up to 24-fold) in bubble column bioreactors.

Molecular Formula C13H8O6
Molecular Weight 260.20 g/mol
CAS No. 22172-15-2
Cat. No. B1232286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorswertianin
CAS22172-15-2
Synonyms1,2,6,8-tetrahydroxyxanthone
Molecular FormulaC13H8O6
Molecular Weight260.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1O)O)C(=O)C3=C(C=C(C=C3O2)O)O
InChIInChI=1S/C13H8O6/c14-5-3-7(16)10-9(4-5)19-8-2-1-6(15)12(17)11(8)13(10)18/h1-4,14-17H
InChIKeyRVOUOPDWADMVBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Norswertianin Overview


Norswertianin is a tetraoxygenated xanthone aglycone (1,2,6,8-tetrahydroxy-9H-xanthen-9-one; C13H8O6; MW 260.20) naturally occurring in plants of the Gentianaceae family, particularly within the genera Gentiana and Swertia [1]. It is a bioactive secondary metabolite characterized by a specific catechol moiety within its xanthone core [2]. Unlike its more common glycosylated analogs or the well-known xanthone mangiferin, norswertianin's aglycone form and distinct hydroxylation pattern confer a unique combination of potent radical scavenging capacity and the ability to induce programmed cell differentiation in specific cancer models [3][4].

Norswertianin Substitution Limitations


The biological profile of norswertianin is not a generic feature of the xanthone class. While many xanthones, such as mangiferin or bellidifolin, exhibit antioxidant or cytotoxic properties, their specific potency and mechanism of action are dictated by their glycosylation and hydroxylation patterns [1]. Norswertianin's specific aglycone structure is directly linked to its ability to induce G2/M cell cycle arrest and differentiation in glioblastoma cells, a mechanism not observed with its O-glycosylated form or other xanthone analogs in the same model [2]. Substituting norswertianin with a crude Gentiana extract or a related xanthone like swertianin would introduce significant variability in bioactivity, target engagement, and experimental reproducibility, thus invalidating results from mechanistic studies dependent on the precise pharmacology of norswertianin [1][2].

Norswertianin Quantitative Evidence


Antioxidant Activity vs. BHT and α-Tocopherol

In a direct comparative study, norswertianin demonstrated significantly higher antioxidant activity than the widely used synthetic standard butylated hydroxytoluene (BHT) and the natural standard α-tocopherol [1]. This establishes norswertianin as a superior natural radical scavenger for experimental models where these standards are benchmarks.

Antioxidant Free Radical Scavenging Oxidative Stress

Autophagy-Mediated Glioblastoma Differentiation

In a study on U251 human glioblastoma cells, norswertianin, as the primary active component of a Gentiana dinarica extract, was shown to induce G2/M cell cycle arrest and cellular differentiation [1]. This mechanism, involving Akt/mTOR-dependent autophagy and oxidative stress, is distinct from the general cytotoxic activity reported for many other xanthones [2][3].

Glioblastoma Differentiation Therapy Autophagy

Biotechnological Production and Yield Enhancement

While many rare xanthones rely on low-yield extraction from wild plants, norswertianin can be produced at commercially relevant scales using optimized hairy root cultures of Gentiana dinarica [1]. In a bubble column bioreactor (BCB), a specific clone (cl-B) achieved a norswertianin content of 18.08 mg per vessel [1]. Furthermore, treatment of cultures with chitosan (50 mg/L) increased norswertianin content by 24-fold [2][3].

Biotechnology Metabolite Production Supply Chain

Norswertianin Research Applications


Autophagy-Mediated Glioblastoma Differentiation

Norswertianin is the ideal candidate for research programs focused on differentiation therapy for glioblastoma multiforme (GBM). As demonstrated in Section 3, its validated ability to induce G2/M arrest and glial/neuronal differentiation via an Akt/mTOR-dependent autophagic pathway provides a precise tool for dissecting these mechanisms. This application is substantiated by its demonstrated activity in U251 cells at 12.5–50 µM [1].

High-Potency Natural Antioxidant Development

For nutraceutical or cosmeceutical research aiming to surpass the efficacy of current market standards, norswertianin offers a quantifiable advantage. Its radical scavenging activity, which is demonstrably higher than that of both BHT and α-tocopherol in chemiluminescent assays [2], makes it a superior lead compound for developing next-generation antioxidant products.

Bioprocess Optimization for Xanthones

Norswertianin serves as a model compound for plant biotechnology and metabolic engineering studies. Its production can be enhanced by up to 24-fold using established elicitor treatments (e.g., chitosan at 50 mg/L) and optimized in bioreactor systems like bubble column bioreactors (BCB) [3][4]. This provides a robust, scalable system for research on secondary metabolite production and supply chain sustainability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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